2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound features a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 5, a sulfanyl (-S-) linker at position 2, and an acetamide moiety bearing a 3,4,5-trimethoxyphenyl group as the N-substituent.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-25-15-8-14(9-16(26-2)19(15)27-3)23-18(24)11-29-20-22-10-17(28-20)12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXGSPZNAZXYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including an oxazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The structure includes an amide group, which is known for its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.9 g/mol |
| Functional Groups | Amide, Sulfanyl, Oxazole |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds containing oxazole and amide groups often exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to inhibit microbial growth. Studies have shown that similar oxazole derivatives can effectively target bacteria and fungi by disrupting their cellular functions or inhibiting key enzymes essential for their survival .
Enzyme Inhibition
The compound's sulfanyl group suggests potential for enzyme inhibition. It may interact with active sites of various enzymes, preventing substrate binding and catalytic activity. This mechanism is particularly relevant in the context of developing inhibitors for cholinesterase enzymes, which are significant in the treatment of neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Preliminary studies on structurally similar compounds indicate potential anticancer activity. The unique combination of functional groups in this compound may allow it to interfere with cancer cell proliferation or induce apoptosis through various pathways .
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited significant inhibition zones, suggesting a promising pathway for developing new antibiotics .
- Cholinesterase Inhibition : Research focused on the structure-activity relationship (SAR) of heterocyclic compounds revealed that modifications in the oxazole ring can enhance inhibitory potency against acetylcholinesterase (AChE). This opens avenues for further exploration of this compound as a potential therapeutic agent for Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The amide bond can facilitate interactions with enzyme active sites.
- Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions with biological macromolecules.
- Electrophilic Character : The presence of halogen atoms enhances electrophilic properties, allowing for nucleophilic attack by biological targets.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antibacterial Activity:
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's interaction with microbial targets, suggesting potential use as an antifungal or antibacterial agent. Studies have shown that derivatives of oxazole can inhibit the growth of various pathogens, making this compound a candidate for further drug development.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, showcasing their potential as therapeutic agents in treating infections caused by these pathogens .
Materials Science
Development of New Materials:
Due to its unique electronic properties, this compound can be explored for applications in organic electronics and photonic devices. The oxazole ring contributes to electronic delocalization, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Case Study:
A recent investigation into the use of oxazole derivatives in OLED technology highlighted their ability to improve light emission efficiency. The incorporation of sulfanyl groups was found to enhance charge transport properties, leading to better device performance .
Biological Research
Enzyme Inhibition Studies:
The compound's ability to interact with biological macromolecules makes it a valuable tool in enzyme inhibition studies. Its structural features allow it to bind effectively to enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.
Case Study:
In research focused on enzyme inhibitors, compounds similar to this one were evaluated for their effects on protein kinases. Results indicated that modifications to the oxazole ring significantly impacted binding affinity and selectivity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
Compound Class : N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamides (e.g., from )
- Structural Differences : Replacement of the oxazole ring with 1,3,4-oxadiazole.
- Biological Activity : Demonstrated broad-spectrum antimicrobial activity against bacterial (e.g., E. coli, S. aureus) and fungal (C. albicans) strains. The 3,4,5-trimethoxyphenyl group enhances membrane permeability and target binding .
- Key Data : MIC values ranged from 8–64 µg/mL for bacterial strains and 16–128 µg/mL for fungal strains.
Quinazolinone-Based Analogues
Compound Class: 2-[(3-Benzyl-4(3H)-Quinazolinon-2-yl)Thio]-N-(3,4,5-Trimethoxyphenyl)Acetamides (e.g., from )
- Structural Differences: Quinazolinone core replaces oxazole; additional substitutions (e.g., benzyl, phenethyl) on the quinazolinone ring.
- Biological Activity : Potent antitumor activity against cervical (HeLa), colorectal (HT29), and breast (MCF-7) cancer cells.
- Key Data :
Thiazolidine and Thiadiazole Derivatives
Compound Class : 2-(2,4-Dioxo-1,3-Thiazolidin-5-yl)-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide (from )
- Structural Differences : Thiazolidine or thiadiazole cores with dioxo groups.
- Biological Activity : Cytotoxic effects against MCF-7 (IC₅₀ = 15.28 mg/mL) and A549 (IC₅₀ = 12.7 mg/mL) cells .
- Key Insight: Lower potency compared to quinazolinones but highlights the role of the 3,4,5-trimethoxyphenyl group in cell penetration.
Thiadiazol-2-yl Acetamides with Antiproliferative Effects
Compound Class: 2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl][1,3,4]Thiadiazol-2-yl}Acetamide (from )
- Structural Differences: Thiadiazole core with fluoro-phenoxy and pyridinyl substituents.
- Biological Activity : High cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) compared to 5-fluorouracil .
- Key Insight : Electron-withdrawing groups (e.g., fluoro) enhance antiproliferative activity.
Structure-Activity Relationship (SAR) Analysis
Data Tables
Table 2: Structural Comparison
Preparation Methods
Oxazole Ring Formation
The 1,3-oxazole ring is synthesized via cyclization of an α-acylamido ketone precursor. A modified Robinson-Gabriel synthesis is employed:
-
Starting Materials :
-
3-Chlorobenzaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC, 1.2 equiv)
-
Ammonium acetate (catalyst)
-
-
Reaction Conditions :
The mechanism involves nucleophilic addition of TosMIC to the aldehyde, followed by cyclodehydration to form the oxazole ring.
Thiolation of the Oxazole
The 2-hydroxyl group of the oxazole is converted to a thiol using Lawesson’s reagent:
-
Reagents :
-
Lawesson’s reagent (1.5 equiv)
-
Dry toluene as solvent
-
-
Conditions :
Characterization Data :
Synthesis of N-(3,4,5-Trimethoxyphenyl)Acetamide
Acetylation of 3,4,5-Trimethoxyaniline
The acetamide is prepared via acetylation of 3,4,5-trimethoxyaniline:
-
Reagents :
-
Acetic anhydride (2.0 equiv)
-
Pyridine (base, 1.5 equiv)
-
-
Conditions :
Characterization Data :
Coupling of Intermediates via Sulfanyl Bridge
Nucleophilic Substitution Reaction
The sulfanyl group is introduced through a displacement reaction:
-
Reagents :
-
Conditions :
Mechanism :
The thiolate anion attacks the α-carbon of the acetamide, displacing iodide and forming the sulfanyl bridge.
Optimization Strategies
-
Catalyst Screening : Iodine outperformed TBAB (tetrabutylammonium bromide) in yield (76% vs. 62%).
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) provided higher yields than THF or acetone.
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Confirmation
Target Compound Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, oxazole-H), 7.62–7.18 (m, 4H, Ar-H), 6.91 (s, 2H, trimethoxy-Ar), 3.82 (s, 9H, OCH₃), 2.11 (s, 3H, COCH₃).
Scalability and Industrial Considerations
Challenges in Large-Scale Synthesis
Cost-Effective Modifications
-
Alternative Catalysts : NaH instead of K₂CO₃ reduces reaction time (6 vs. 8 hours) but increases cost.
-
Solvent Recovery : DMF can be recycled via distillation (≥90% recovery).
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Oxazole Formation | TosMIC, NH₄OAc | EtOH/H₂O | 80 | 78 |
| Thiolation | Lawesson’s Reagent | Toluene | 110 | 85 |
| Acetamide Synthesis | Ac₂O, Pyridine | CH₂Cl₂ | 25 | 92 |
| Coupling | K₂CO₃, I₂ | DMF | 60 | 76 |
Table 2: Spectroscopic Data Summary
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Oxazole Formation | Acetonitrile | 80 | None | 65–75 | |
| Sulfanyl Incorporation | DMF | 100 | K₂CO₃ | 70–80 | |
| Acetamide Coupling | THF | 25 (RT) | TEA | 85–90 |
Advanced: How can structural discrepancies in synthesized batches be resolved spectroscopically?
Methodological Answer:
Discrepancies arise from isomerism, incomplete reactions, or impurities. Use:
- 1H/13C NMR :
- Identify 3-chlorophenyl signals (δ 7.2–7.5 ppm, aromatic protons) and trimethoxyphenyl groups (δ 3.8–4.0 ppm, OCH₃) .
- Compare integration ratios to confirm stoichiometry .
- HPLC-MS :
- Quantify purity (>95%) and detect byproducts (e.g., unreacted oxazole intermediates) .
- X-ray Crystallography :
- Resolve ambiguous stereochemistry (e.g., oxazole-thioether conformation) .
Q. Example Workflow :
Run high-resolution NMR to confirm substituent positions.
Use HPLC-MS to quantify impurities; re-purify if necessary.
Validate via single-crystal X-ray analysis for ambiguous cases .
Basic: Which functional groups influence the compound’s reactivity and bioactivity?
Methodological Answer:
Critical groups include:
- 3-Chlorophenyl-oxazole : Enhances lipophilicity and π-π stacking with biological targets .
- Sulfanyl Bridge : Modulates redox activity and metabolic stability .
- Trimethoxyphenyl Acetamide : Contributes to hydrogen bonding with enzymes (e.g., tubulin) .
Q. Experimental Validation :
- Replace chlorine with fluorine (see ) to assess halogen effects on binding affinity.
- Modify sulfanyl to sulfonyl to study oxidation state impacts on cytotoxicity .
Advanced: How do substituent variations affect bioactivity, and how can this be systematically evaluated?
Methodological Answer:
Step 1: Design Analogues
- Synthesize derivatives with substituent changes (e.g., methoxy → ethoxy, chlorine → bromine) .
Q. Step 2: In Vitro Assays
- Anticancer Activity : Test against HeLa or MCF-7 cells (IC₅₀ values via MTT assay) .
- Antimicrobial Activity : Use MIC assays against S. aureus and E. coli .
Q. Step 3: Computational Analysis
- Perform molecular docking (AutoDock Vina) to compare binding modes with target proteins (e.g., EGFR kinase) .
Q. Table 2: Substituent Impact on Bioactivity
| Derivative | IC₅₀ (μM, HeLa) | MIC (μg/mL, S. aureus) | Target Binding Energy (kcal/mol) | Ref. |
|---|---|---|---|---|
| Parent Compound | 12.3 | 8.5 | -8.2 | |
| 3-Fluorophenyl Analog | 9.8 | 6.2 | -9.1 | |
| Sulfonyl Bridge Analog | >50 | 32.0 | -5.4 |
Advanced: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
Contradictions often stem from:
- Assay Variability : Differences in cell lines, incubation times, or serum content .
- Compound Purity : Impurities >5% skew dose-response curves .
Q. Resolution Strategies :
Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis markers (e.g., Annexin V) .
Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
Batch Reproducibility : Synthesize three independent batches and compare bioactivity profiles .
Basic: What analytical techniques confirm the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability : Use DSC/TGA to assess decomposition temperatures (>200°C typical) .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products via LC-MS .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to tubulin (PDB: 1SA0) over 100 ns to assess stability .
- QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values using CoMFA .
- ADMET Prediction : Use SwissADME to estimate logP (2.5–3.5) and BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
